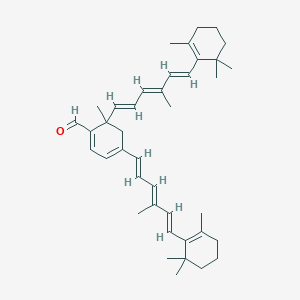
Retinal dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retinal dimer is a compound formed from the dimerization of retinal, a derivative of vitamin A. This compound is significant in the context of retinal pigment epithelium (RPE) and is associated with various retinal degenerative diseases such as Stargardt disease, Best disease, and age-related macular degeneration (AMD) . The formation and accumulation of retinal dimers in the RPE are considered early events in the progression of these diseases .
准备方法
Synthetic Routes and Reaction Conditions: Retinal dimer can be synthesized through the condensation of retinal (retinaldehyde) on primary amines, forming a Schiff base. This intermediate then rearranges to a nucleophilic reactive intermediate, which subsequently attacks another retinal molecule, leading to the formation of the dimer . The reaction conditions typically involve the presence of primary amines and controlled temperatures to facilitate the condensation and rearrangement steps .
Industrial Production Methods: laboratory synthesis methods involving high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to isolate and characterize retinal dimers .
化学反应分析
Types of Reactions: Retinal dimer undergoes various chemical reactions, including:
Reduction: Reduction reactions involving retinal dimers are less common but can occur under specific conditions.
Substitution: Retinal dimers can participate in substitution reactions, particularly involving nucleophiles.
Common Reagents and Conditions:
Oxidation: Light exposure and the presence of oxygen are common conditions for the photooxidation of retinal dimers.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines can react with retinal dimers under appropriate conditions.
Major Products Formed:
Oxidation Products: Reactive oxygen species and other oxidative derivatives.
Reduction Products: Reduced forms of retinal dimers.
Substitution Products: Various substituted retinal derivatives.
科学研究应用
Retinal dimer has several scientific research applications, including:
作用机制
The mechanism of action of retinal dimer involves its interaction with the retinal pigment epithelium (RPE). Retinal dimers form through the dimerization of retinal in the RPE, leading to the accumulation of lipofuscin, a fluorescent pigment associated with retinal degeneration . The accumulation of retinal dimers and lipofuscin in the RPE disrupts normal cellular functions, contributing to the progression of retinal diseases . Molecular targets include opsin proteins and other components of the visual cycle .
相似化合物的比较
A2E: A bisretinoid compound that accumulates in the RPE and is associated with retinal degeneration.
All-trans-retinal dimer: Another dimer of retinal that forms under similar conditions and has similar properties.
Uniqueness of Retinal Dimer: this compound is unique due to its specific formation pathway and its significant role in the early stages of retinal degeneration. Unlike other bisretinoids, this compound formation is closely linked to the visual cycle and the presence of primary amines in the RPE .
属性
CAS 编号 |
193532-21-7 |
|---|---|
分子式 |
C40H54O |
分子量 |
550.9 g/mol |
IUPAC 名称 |
6-methyl-4,6-bis[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C40H54O/c1-30(19-23-36-32(3)16-12-25-38(36,5)6)14-10-18-34-21-22-35(29-41)40(9,28-34)27-11-15-31(2)20-24-37-33(4)17-13-26-39(37,7)8/h10-11,14-15,18-24,27,29H,12-13,16-17,25-26,28H2,1-9H3/b18-10+,23-19+,24-20+,27-11+,30-14+,31-15+ |
InChI 键 |
JHCJKXALYCOPEL-OELGEJODSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC=C(C(C2)(C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C=O)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C(C2)(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
![Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-](/img/structure/B12934440.png)
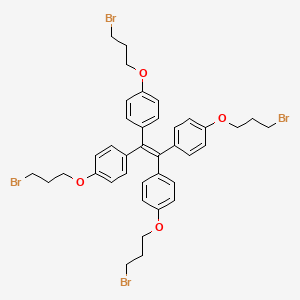
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)

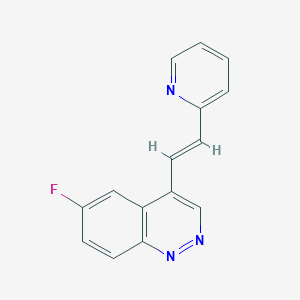
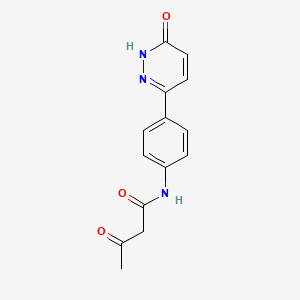
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
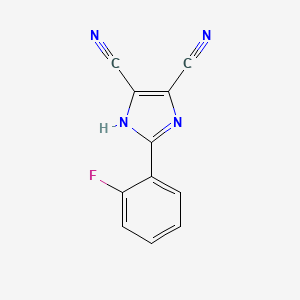
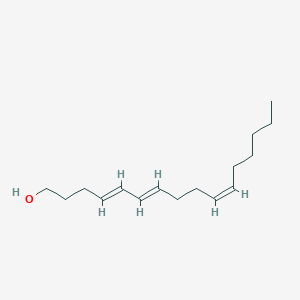

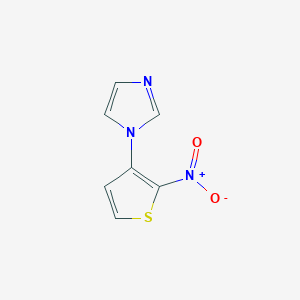
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
